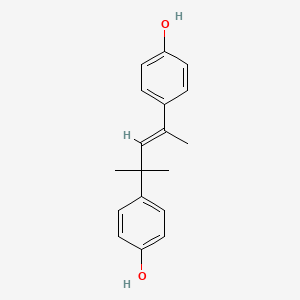
4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol es un compuesto orgánico con la fórmula molecular C18H20O2 y un peso molecular de 268.35 g/mol . También se conoce con otros nombres, como 4-metil-2,4-bis(para-hidroxifenil)pent-2-eno . Este compuesto es un análogo del bisfenol y se utiliza en diversas aplicaciones industriales, incluida la síntesis de policarbonato y resinas epoxi .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol generalmente implica la reacción de fenol con isobuteno en presencia de un catalizador ácido . Las condiciones de reacción suelen incluir temperaturas y presiones elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica la misma reacción básica, pero se optimiza para la producción a gran escala con medidas mejoradas de seguridad y eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar quinonas.
Reducción: Se puede reducir para formar hidroquinonas.
Sustitución: Sufre reacciones de sustitución electrofílica aromática, como nitración y halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean comúnmente reactivos como ácido nítrico (HNO3) para la nitración y halógenos (Cl2, Br2) para la halogenación.
Principales productos formados
Oxidación: Quinonas
Reducción: Hidroquinonas
Sustitución: Derivados nitro y halogenados
Aplicaciones Científicas De Investigación
4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol implica su interacción con los receptores de estrógenos. Puede imitar la acción de los estrógenos naturales, uniéndose a los receptores de estrógenos y modulando su actividad. Esta interacción puede conducir a cambios en la expresión genética y la función celular .
Comparación Con Compuestos Similares
Compuestos similares
Bisfenol A (BPA): Otro análogo del bisfenol ampliamente utilizado en la producción de plásticos.
Bisfenol S (BPS): Se utiliza como sustituto del BPA en diversas aplicaciones.
Bisfenol F (BPF): Otra alternativa al BPA con aplicaciones similares.
Singularidad
4,4'-(1,3,3-trimetil-1-propen-1,3-diil)bisfenol es único debido a sus modificaciones estructurales específicas, que confieren propiedades químicas y físicas distintas. Estas modificaciones pueden resultar en diferentes perfiles de reactividad e interacción en comparación con otros bisfenoles .
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3/b13-12+ |
Clave InChI |
GGWYYLOIWHKAJM-OUKQBFOZSA-N |
SMILES isomérico |
C/C(=C\C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES canónico |
CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


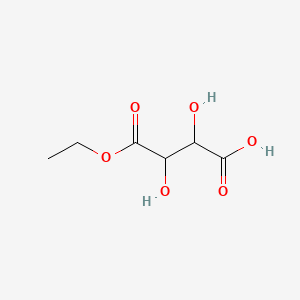

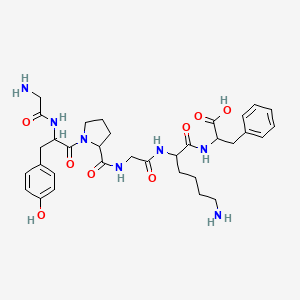
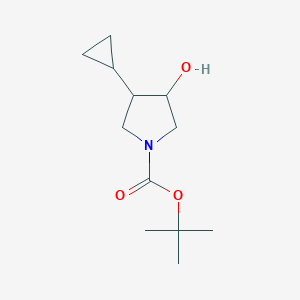
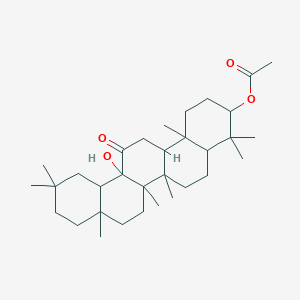
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
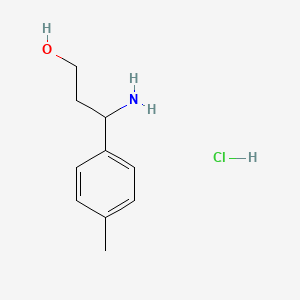
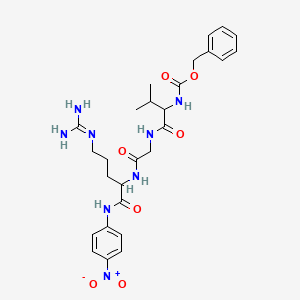
![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)
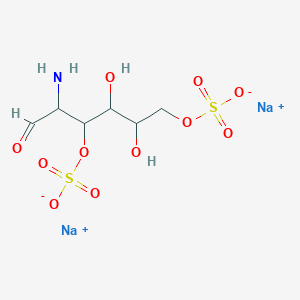
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)
![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)

